2-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-naphthalen-2-ylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c14-13-8-12(13)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12-13H,8,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHWPRLWVJNOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC3=CC=CC=C3C=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92028-06-3 | |
| Record name | Cyclopropanamine, 2-(2-naphthalenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92028-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Methodology:
- Starting Material: 2-Naphthyl halides or related derivatives.
- Reagents: Diazo compounds (e.g., diazomethane or its derivatives) or carbene precursors.
- Catalysts: Transition metals such as Rhodium or Copper are employed to catalyze the carbene transfer.
- Reaction Conditions: Usually performed under inert atmosphere at controlled temperatures (0°C to room temperature).
Representative Reaction:
2-Naphthyl halide + diazomethane derivative → 2-(Naphthalen-2-yl)cyclopropane
Research Findings:
- Rhodium-catalyzed cyclopropanation offers high selectivity and yields, with reaction yields exceeding 80% under optimized conditions.
- The process involves the generation of a carbene intermediate that inserts across the aromatic ring's double bonds or directly onto the aromatic system, forming the cyclopropane ring.
Amination of the Cyclopropane Derivative
Following cyclopropanation, the next step involves converting the cyclopropane derivative into the corresponding amine.
Methodology:
- Starting Material: 2-(Naphthalen-2-yl)cyclopropane derivatives.
- Reagents: Ammonia or primary amines under reductive or nucleophilic conditions.
- Catalysts: Transition metal catalysts such as Rhodium or Palladium may be used to facilitate C–N bond formation.
- Reaction Conditions: Elevated temperatures (80–120°C) under pressure or in the presence of a suitable solvent like ethanol or acetic acid.
Research Findings:
- Catalytic amination reactions using ammonia in the presence of Rhodium complexes have demonstrated high efficiency, with yields often exceeding 70%.
- The process involves nucleophilic attack on the cyclopropane ring, opening it to form the amino derivative.
Hydrochloride Salt Formation
The free amine is then converted into its hydrochloride salt to enhance solubility and stability.
Methodology:
- Reagents: Hydrogen chloride gas or hydrochloric acid solution.
- Conditions: The amine is dissolved in an appropriate solvent (e.g., ethanol or dichloromethane) and treated with HCl gas or concentrated HCl solution.
- Outcome: Formation of 2-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride as a crystalline solid.
Notes:
- The salt formation is straightforward and typically yields high purity products.
- Crystallization from suitable solvents (e.g., ethanol, ether) yields high-quality hydrochloride salts.
Alternative Synthetic Routes
Direct Cyclopropanation of Naphthalene Derivatives with Carbenes:
- Using diazo compounds in the presence of transition metal catalysts directly on naphthalene derivatives can produce the desired cyclopropane adducts.
Multi-step Synthesis via Naphthalene Derivatives:
- Naphthalene can be functionalized to introduce halides or other leaving groups, followed by nucleophilic substitution with cyclopropylamine derivatives.
Data Summary Table
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield naphthalene derivatives with additional functional groups, while reduction may produce amine derivatives with altered structural properties .
Scientific Research Applications
2-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research involving this compound explores its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride and related cyclopropanamine derivatives:
Key Comparative Insights
Halogen substituents (e.g., F, Cl) in analogs like and improve metabolic stability and electron-withdrawing effects, which may enhance target affinity . Positional isomerism (naphthalen-1-yl vs. naphthalen-2-yl) alters spatial orientation, impacting molecular recognition in biological systems .
Synthesis Complexity: Chiral compounds (e.g., ) require enantioselective synthesis or resolution, increasing production costs.
Pharmacological and Industrial Relevance: Fluorinated and chlorinated derivatives () are prioritized in drug discovery due to their enhanced bioavailability and target selectivity.
Commercial Availability: Suppliers for analogs like (1R,2S)-2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride () indicate industrial demand for cyclopropanamine intermediates. The target compound’s absence from supplier lists suggests it may be a novel or niche research chemical .
Biological Activity
2-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride, also referred to as rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride, is a chiral compound characterized by its cyclopropane structure substituted with a naphthalene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly concerning its interactions with neurotransmitter systems and other biological macromolecules.
- Molecular Formula : C13H14ClN
- Molecular Weight : Approximately 219.71 g/mol
- Structure : The compound features a rigid cyclopropane ring bonded to a naphthalene group, which may enhance its binding interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist at specific receptors, influencing neurotransmitter signaling pathways relevant to neurological functions. Its chiral nature allows for stereospecific interactions, which are crucial in pharmacodynamics and pharmacokinetics .
Neurotransmitter Interaction
Research indicates that this compound may influence neurotransmitter systems, potentially affecting mood regulation and cognitive functions. Its structural characteristics suggest a capacity for selective binding to certain receptors, which could be beneficial in developing treatments for neurological disorders .
Binding Affinity Studies
Initial interaction studies have demonstrated that this compound exhibits binding affinity towards various receptors. For instance, it has shown potential as a selective antagonist for the P2Y14 receptor, which is involved in several physiological processes .
| Receptor | Binding Affinity (nM) | Effect |
|---|---|---|
| P2Y14 | 0.43 | Antagonist |
| Other Neurotransmitter Receptors | Varies | Potential Agonist/Antagonist |
Study on Neurological Effects
A study exploring the effects of related naphthalene derivatives on neurological pathways found that compounds with similar structures exhibited significant modulation of neurotransmitter release, suggesting that this compound could have analogous effects .
Anticancer Potential
Recent investigations into piperidine derivatives have highlighted the potential anticancer properties of structurally related compounds. These studies suggest that this compound may also exhibit cytotoxic effects against specific cancer cell lines, warranting further exploration in this area .
| Compound | Activity | Cell Line Tested |
|---|---|---|
| Derivative A | Cytotoxic | FaDu Hypopharyngeal Tumor Cells |
| This compound | Potentially Cytotoxic | Further Investigation Needed |
Synthesis Methods
The synthesis of this compound typically involves several steps, including the formation of the cyclopropane ring and subsequent attachment of the naphthalene moiety. The methods used can significantly influence the yield and purity of the final product, impacting its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
